4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride
Overview
Description
4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride is a chemical compound that features a benzo[b]thiophene moiety linked to a piperazine ring via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride typically involves the following steps:
Formation of Benzo[b]thiophene-3-sulfonyl chloride: This intermediate is prepared by reacting benzo[b]thiophene with chlorosulfonic acid under controlled conditions.
Reaction with Piperazine: The benzo[b]thiophene-3-sulfonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form the desired product.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide under appropriate conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity . The benzo[b]thiophene moiety can engage in π-π interactions and hydrogen bonding, while the piperazine ring can form ionic and hydrogen bonds with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-2-sulfonyl-piperazine hydrochloride
- Benzo[c]thiophene-3-sulfonyl-piperazine hydrochloride
- 4-(Benzo[b]furan-3-sulfonyl)-piperazine hydrochloride
Uniqueness
4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride is unique due to the specific positioning of the sulfonyl group on the benzo[b]thiophene ring, which can influence its chemical reactivity and biological activity . The combination of the benzo[b]thiophene moiety with the piperazine ring also provides a versatile scaffold for further functionalization and optimization in drug design .
Properties
IUPAC Name |
1-(1-benzothiophen-3-ylsulfonyl)piperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2.ClH/c15-18(16,14-7-5-13-6-8-14)12-9-17-11-4-2-1-3-10(11)12;/h1-4,9,13H,5-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOKVNROZUJULO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CSC3=CC=CC=C32.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592218 | |
Record name | 1-(1-Benzothiophene-3-sulfonyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864759-61-5 | |
Record name | 1-(1-Benzothiophene-3-sulfonyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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